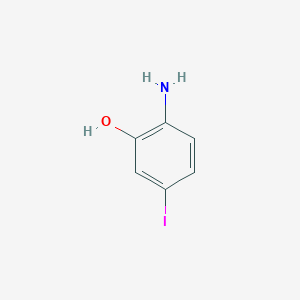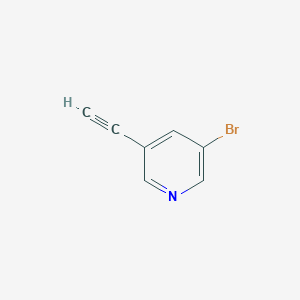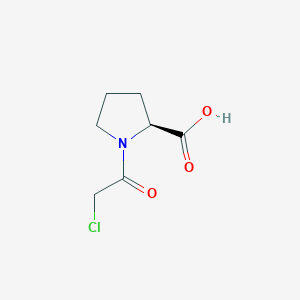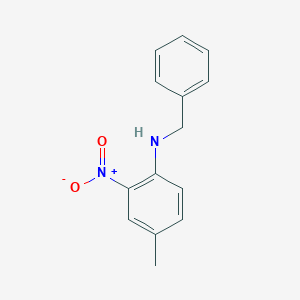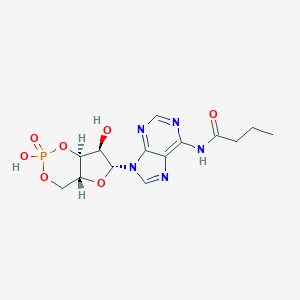
Monobutyryl cyclic AMP
Descripción general
Descripción
Monobutyryl cyclic adenosine monophosphate is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. The addition of a butyryl group enhances its membrane permeability, making it a valuable tool in biochemical research. This compound is often used to study cellular processes regulated by cyclic adenosine monophosphate, such as cell growth, differentiation, and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monobutyryl cyclic adenosine monophosphate can be synthesized through the butyrylation of cyclic adenosine monophosphate. The process involves the reaction of cyclic adenosine monophosphate with butyric anhydride in the presence of a base, such as pyridine, to form the monobutyryl derivative. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods: While specific industrial production methods for monobutyryl cyclic adenosine monophosphate are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Monobutyryl cyclic adenosine monophosphate undergoes various chemical reactions, including hydrolysis, deacylation, and phosphorylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the butyryl group, typically using acidic or basic conditions.
Deacylation: Enzymatic deacylation can occur in the presence of specific esterases, leading to the removal of the butyryl group.
Phosphorylation: This reaction can occur in the presence of kinases, leading to the formation of phosphorylated derivatives.
Major Products:
Hydrolysis: The major product is cyclic adenosine monophosphate.
Deacylation: The major product is cyclic adenosine monophosphate.
Phosphorylation: The major products are phosphorylated derivatives of monobutyryl cyclic adenosine monophosphate.
Aplicaciones Científicas De Investigación
Monobutyryl cyclic adenosine monophosphate is widely used in scientific research due to its ability to mimic the effects of cyclic adenosine monophosphate while being more membrane-permeable. Its applications include:
Chemistry: Used as a tool to study the mechanisms of cyclic adenosine monophosphate-dependent reactions.
Biology: Employed in cell culture studies to investigate the role of cyclic adenosine monophosphate in cell growth, differentiation, and gene expression.
Medicine: Used in research to understand the signaling pathways involved in various diseases, including cancer and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and other products that target cyclic adenosine monophosphate signaling pathways.
Mecanismo De Acción
Monobutyryl cyclic adenosine monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and differentiation. The butyryl group enhances the compound’s ability to penetrate cell membranes, making it more effective in cellular studies.
Comparación Con Compuestos Similares
Dibutyryl cyclic adenosine monophosphate: Another butyryl derivative of cyclic adenosine monophosphate, which has two butyryl groups instead of one.
Cyclic adenosine monophosphate: The parent compound without any butyryl groups.
N6-monobutyryl cyclic adenosine monophosphate: A similar compound with the butyryl group attached to the N6 position.
Uniqueness: Monobutyryl cyclic adenosine monophosphate is unique due to its single butyryl group, which provides a balance between membrane permeability and biological activity. This makes it a valuable tool for studying cyclic adenosine monophosphate-dependent processes without the complications associated with multiple butyryl groups.
Propiedades
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDLMUKSMHEQT-FRJWGUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60927103 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13117-60-7, 33116-16-4 | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
